An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: The novel compound 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one represents a confluence of two pharmacologically significant scaffolds: the 2-aminothiazole ring and the ynone functional group. The 2-aminothiazole core is a cornerstone in medicinal chemistry, found in a wide array of approved drugs, including sulfathiazole, meloxicam, and various cephalosporin antibiotics.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The ynone moiety, an α,β-acetylenic ketone, is a versatile building block in organic synthesis, prized for its unique electronic properties and reactivity.[5][6] The electrophilic nature of ynones allows them to participate in a variety of transformations, including conjugate additions and cycloadditions, making them key intermediates in the synthesis of complex natural products and bioactive molecules.[5][7] This guide provides a predictive but comprehensive overview of the synthesis, chemical properties, and expected reactivity of the title compound, offering a scientifically grounded framework for its exploration in drug discovery and development.
Predicted Physicochemical and Spectroscopic Properties
Based on the constituent functional groups, the following properties for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one can be predicted.
Physicochemical Data
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₅N₃OS | Derived from the chemical structure. |
| Molecular Weight | 179.20 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid, possibly brown or yellow.[8][9] | Based on the properties of 2-aminothiazole. |
| Solubility | Soluble in water, alcohols, and diethyl ether.[1] | Based on the properties of 2-aminothiazole. |
| pKa | The 2-aminothiazole ring protonated at the aza-nitrogen is expected to have a pKa around 5.3.[10] | The amino group is part of a cyclic isothiourea system. |
Predicted Spectroscopic Data
The characterization of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one would rely on a combination of spectroscopic techniques.
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ ~7.0-7.5 ppm (s, 1H, thiazole H-5), δ ~7.2 ppm (br s, 2H, -NH₂), δ ~3.4 ppm (s, 1H, acetylenic H) | The thiazole proton (H-5) chemical shift is influenced by the electron-donating amino group and the electron-withdrawing ketone.[11] The amino protons are expected to be a broad singlet. The acetylenic proton of a terminal ynone typically appears in the δ 3.0-3.5 ppm region. |
| ¹³C NMR | δ ~180-185 ppm (C=O), δ ~168 ppm (thiazole C-2), δ ~145 ppm (thiazole C-4), δ ~115 ppm (thiazole C-5), δ ~85-90 ppm (alkyne C), δ ~80-85 ppm (alkyne C-H) | The carbonyl carbon of an ynone is deshielded.[12] The chemical shifts of the thiazole carbons are based on known 2-aminothiazole derivatives.[11] The sp-hybridized carbons of the ynone will appear in the characteristic alkyne region. |
| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretch), ~3250 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1650 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (N-H bend), ~1540 cm⁻¹ (C=N stretch) | These represent the characteristic vibrational frequencies for the primary amine, terminal alkyne, conjugated ketone, and thiazole ring functionalities.[13] |
| Mass Spec (MS) | [M+H]⁺ at m/z = 180.02 | The molecular ion peak in high-resolution mass spectrometry would confirm the elemental composition. |
Proposed Synthesis
A plausible and efficient synthetic route to 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one would involve the well-established Hantzsch thiazole synthesis.[14][15] This classic method involves the condensation of an α-haloketone with a thioamide.[13]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Bromobut-3-yn-2-one (α-haloketone intermediate)
-
To a solution of but-3-yn-2-one (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of a radical initiator such as benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromobut-3-yn-2-one, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one
-
Dissolve the crude 1-bromobut-3-yn-2-one (1.0 eq) in ethanol.[14]
-
Add thiourea (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes.[14]
-
Reflux the reaction mixture for 2-4 hours.[14] The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product, leading to its precipitation.[16]
-
Collect the precipitate by vacuum filtration and wash with cold water.[14]
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Predicted Chemical Reactivity
The chemical reactivity of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is dictated by the interplay of its three key functionalities: the nucleophilic 2-amino group, the aromatic thiazole ring, and the electrophilic ynone system.[5]
Reactions of the 2-Aminothiazole Moiety
-
N-Acylation: The exocyclic amino group is expected to be nucleophilic and can readily undergo acylation with acid chlorides or anhydrides.[17]
-
Diazotization: Treatment with nitrous acid (HONO) would convert the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 2-position.
-
Electrophilic Aromatic Substitution: The 2-aminothiazole ring is electron-rich and susceptible to electrophilic attack, primarily at the C-5 position.
Reactions of the Ynone Moiety
The ynone functional group is a powerful Michael acceptor, making it susceptible to conjugate addition by a wide range of nucleophiles.[18] It can also participate in various cycloaddition reactions.[5][19]
-
Michael Addition: This is one of the most important reactions of ynones.[18] Nucleophiles will attack the β-carbon of the alkyne.[18]
-
Thia-Michael Addition: Thiols will readily add to the ynone, often under catalyst-free conditions, to yield β-thio-α,β-unsaturated ketones.[18]
-
Aza-Michael Addition: Primary and secondary amines can add to the ynone to form β-amino-α,β-unsaturated ketones, which are important scaffolds in many biologically active compounds.[18]
-
-
Cycloaddition Reactions: The electron-deficient alkyne of the ynone can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a diverse range of heterocyclic systems.[5][20][21]
-
Hydration: Acid-catalyzed hydration of the alkyne would follow Markovnikov's rule, leading to the formation of a 1,3-diketone after keto-enol tautomerization.[22][23]
Reactivity Workflow Diagram
Caption: Key predicted reaction pathways for the target compound.
Detailed Experimental Protocol: Thia-Michael Addition
-
Dissolve 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add the desired thiol (e.g., thiophenol) (1.1 eq) to the solution.
-
If necessary, add a catalytic amount of a mild base like triethylamine to facilitate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. These reactions are often complete within 1-6 hours.[18]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the corresponding β-thio-α,β-unsaturated ketone.[18]
Potential Applications in Drug Development
The hybrid structure of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one suggests several promising avenues for drug discovery.
-
Enzyme Inhibition: The electrophilic ynone moiety can act as a covalent or non-covalent inhibitor by reacting with nucleophilic residues in enzyme active sites.[5] This makes the compound a candidate for screening against various enzyme classes, such as kinases, proteases, and cytochrome P450 enzymes.[5]
-
Antimicrobial Agents: The 2-aminothiazole scaffold is a well-known pharmacophore in antimicrobial drugs.[3][24] The title compound could be evaluated for its activity against a panel of bacterial and fungal pathogens.[24]
-
Anti-inflammatory and Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anti-inflammatory and anticancer activities.[2][4] The unique electronic and steric properties conferred by the ynone side chain could lead to novel modes of action or improved selectivity.
-
Neuroprotective Agents: Some 2-aminothiazole analogues have been reported as potential neuroprotective agents.[24] Additionally, certain ynone-containing natural products have shown nerve growth-promoting effects.[25]
Safety Considerations
2-Aminothiazole itself is considered a toxic compound, and exposure should be minimized.[3] It can cause irritation upon skin contact and has been associated with adverse effects on the nervous system, kidneys, and reproductive system with chronic exposure.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the title compound and its derivatives. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is a novel chemical entity, a robust understanding of its chemical properties and reactivity can be inferred from the extensive literature on 2-aminothiazoles and ynones. This guide provides a foundational framework for its synthesis, characterization, and exploration. The unique combination of a proven pharmacophore and a versatile reactive handle makes this compound a highly attractive target for further investigation in medicinal chemistry and drug development. Its potential to serve as a platform for the creation of diverse molecular libraries through the reactions outlined herein underscores its significance for future research endeavors.
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